5-(2-methoxyethoxy)pyrazine-2-carboxylic acid

Vue d'ensemble

Description

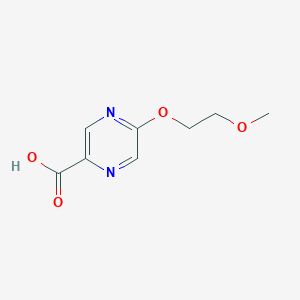

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is a chemical compound belonging to the pyrazinecarboxylic acid family. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the carboxylic acid and 2-methoxyethoxy groups. One common method involves the use of pyrazine-2-carboxylic acid as a starting material, which is then reacted with 2-methoxyethanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

General Reactivity of Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid derivatives typically undergo reactions at the carboxylic acid group, pyrazine ring, and substituents. Key reaction types include:

Functional Group Transformations

-

Carboxylic Acid Reactions

Modification of the 2-Methoxyethoxy Side Chain

-

Ether Cleavage : Treatment with strong acids (HBr/AcOH) may cleave the methoxyethoxy group to form hydroxylated intermediates.

-

Oxidation : The ethoxy chain could undergo oxidation to form ketones or carboxylic acids under strong oxidants (e.g., KMnO₄) .

Pyrazine Ring Reactivity

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., carboxylic acid) activate the pyrazine ring for substitution at positions ortho/para to the acid group.

-

Metal-Catalyzed Coupling : Suzuki-Miyaura cross-coupling could introduce aryl/heteroaryl groups at halogenated positions .

Hypothetical Reaction Pathways

| Reaction | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl 5-(2-methoxyethoxy)pyrazine-2-carboxylate |

| Amidation | Aniline, EDCl, HOBt, DMF | 5-(2-Methoxyethoxy)-N-phenylpyrazine-2-carboxamide |

| Side-Chain Oxidation | KMnO₄, H₂O, heat | 5-(Carboxyethoxy)pyrazine-2-carboxylic acid |

| Decarboxylation | Cu powder, quinoline, 200°C | 5-(2-Methoxyethoxy)pyrazine |

Research Gaps and Recommendations

-

Experimental Validation : No kinetic or mechanistic studies for this compound exist. Prioritize synthetic routes and characterization (¹H/¹³C NMR, HRMS).

-

Biological Activity Screening : Analogous compounds (e.g., 5-methyl or chloro derivatives) show antimycobacterial and anticancer properties .

-

Computational Studies : DFT calculations could predict regioselectivity in substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies on substituted pyrazine-2-carboxylic acids have demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular drugs . The structural modifications of pyrazine derivatives can enhance their lipophilicity and biological activity, which is crucial for drug design.

Diabetes and Hyperlipidemia Treatment

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is noted for its role as an intermediate in synthesizing pharmaceuticals aimed at treating diabetes and hyperlipidemia. Its derivatives have shown hypoglycemic and hypolipidemic activities, making them valuable in developing medications for metabolic disorders .

Organic Synthesis

Synthesis of Metal Complexes

The compound has been utilized in the preparation of metal-organic frameworks (MOFs) and europium(III) complexes. These complexes are important for their luminescent properties and potential applications in sensors and imaging technologies . The ability to form stable complexes with lanthanides enhances the utility of this compound in materials science.

Novel Reaction Pathways

The compound serves as a versatile building block in organic synthesis, allowing for the development of various derivatives through functional group transformations. Its carboxylic acid moiety can participate in esterification reactions, leading to the formation of esters that may possess different biological activities .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Methyl-2-pyrazinecarboxylic acid

- 5-Chloro-2-pyridinecarboxylic acid

- 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid hydrate

- 3,6-Dimethoxy-4-pyridazinecarboxylic acid

Uniqueness

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Activité Biologique

5-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by the presence of a methoxyethoxy group at the 5-position and a carboxylic acid functional group at the 2-position. Its structure can influence its biological interactions and activities.

Biological Activities

The biological activities of this compound have been explored in various studies, with findings indicating potential applications in several therapeutic areas.

Antimicrobial Activity

Research has shown that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated varying degrees of activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often fall in the low micromolar range, indicating potent activity against pathogens .

Anti-inflammatory Effects

Studies on pyrazine derivatives suggest that they may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazine derivatives has been widely studied. For example, compounds related to this compound have exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been observed to interact with key enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Binding : The ability to bind to specific receptors may account for some of the observed pharmacological effects, including anti-inflammatory and anticancer activities.

- Cell Signaling Modulation : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and cell cycle regulation .

Case Studies and Research Findings

- Antimycobacterial Study : A study focusing on pyrazine derivatives reported that certain structural modifications led to enhanced antimycobacterial activity. The findings suggested that lipophilicity plays a crucial role in the efficacy of these compounds against Mycobacterium tuberculosis .

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of pyrazine-2-carboxylic acids had significant cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.13 to 0.19 µM for some potent derivatives .

- Anti-inflammatory Activity : Research indicated that certain pyrazine derivatives could effectively reduce levels of inflammatory markers in cellular models, suggesting their potential use in treating conditions characterized by excessive inflammation .

Data Summary Table

Propriétés

IUPAC Name |

5-(2-methoxyethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAZYWLOBFNPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.